N-(2-adamantyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(2-adamantyl)-3-nitrobenzenesulfonamide is a compound that features an adamantane moiety, a nitro group, and a benzenesulfonamide group. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields, including medicinal chemistry and materials science. The adamantane structure provides high stability and rigidity, while the nitro and sulfonamide groups offer functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-3-nitrobenzenesulfonamide typically involves the introduction of the adamantyl group to a benzenesulfonamide scaffold. One common method includes the reaction of 2-adamantylamine with 3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The adamantyl group can be oxidized to introduce hydroxyl or carbonyl functionalities.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(2-adamantyl)-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of hydroxylated or carbonylated adamantane derivatives.
Scientific Research Applications
N-(2-adamantyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active adamantane derivatives.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-3-nitrobenzenesulfonamide is largely dependent on its structural components. The adamantane moiety provides a rigid and stable framework, while the nitro and sulfonamide groups can interact with biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(2-adamantyl)-3-nitrobenzenesulfonamide can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral and antiparkinsonian activities.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure to amantadine.
The uniqueness of this compound lies in the combination of the adamantane core with the nitro and sulfonamide functionalities, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-adamantyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-18(20)14-2-1-3-15(9-14)23(21,22)17-16-12-5-10-4-11(7-12)8-13(16)6-10/h1-3,9-13,16-17H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEBFVNYQVTNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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